5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and pharmacological activities . The presence of fluorine and methoxy groups in its structure enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a core structure in this compound, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines-based fluorophores have tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines-based fluorophores have been used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Action Environment
It’s known that the properties and stability of pyrazolo[1,5-a]pyrimidines-based fluorophores are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters, followed by cyclization reactions . One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Common in aromatic systems, substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or amines.
Scientific Research Applications
5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound with similar structural features.
3-Phenylpyrazolo[1,5-a]pyrimidine: Lacks the fluorine and methoxy groups, resulting in different biological activity.
6-Methylpyrazolo[1,5-a]pyrimidine: Similar core structure but different substituents.
Uniqueness
The presence of the 3-fluoro-4-methoxyphenyl group in 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine enhances its chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c1-13-12-24-20(16(11-22-24)14-6-4-3-5-7-14)23-19(13)15-8-9-18(25-2)17(21)10-15/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAKRWMTYUTCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C3=CC=CC=C3)N=C1C4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818172 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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